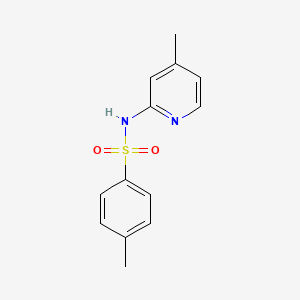

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Description

4-Methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl group linked to a 4-methylpyridin-2-amine moiety. This compound is structurally characterized by its aromatic sulfonamide core, which is widely explored in medicinal and synthetic chemistry due to its versatility in hydrogen bonding, molecular recognition, and biological activity. The methyl substituents on both the benzene and pyridine rings enhance steric and electronic properties, influencing solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15) |

InChI Key |

KPDKYEYDFMKPIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Sulfonylation

The primary synthesis route involves the reaction of 2-amino-4-methylpyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. Triethylamine or pyridine is typically employed to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride. In aqueous systems, sodium carbonate (Na₂CO₃) maintains a pH of 8–10, ensuring efficient coupling while minimizing hydrolysis of the sulfonyl chloride. For example, suspending 2-amino-4-methylpyridine (0.02 mol) in water with benzenesulfonyl chloride (equimolar) and Na₂CO₃ yields the target compound after 3–4 hours of stirring, followed by acidification to pH 3–5 with HCl to precipitate the product. This method achieves an 81% yield, with purity confirmed via thin-layer chromatography (TLC).

Organic Solvent Systems

Non-aqueous protocols using dichloromethane (DCM) or acetonitrile (MeCN) offer advantages in moisture-sensitive reactions. In one approach, 2-amino-4-methylpyridine reacts with tosyl chloride in DCM with triethylamine (1.5 equivalents) and catalytic 4-(N,N-dimethylamino)pyridine (DMAP, 10 mol%). The mixture stirs at ambient temperature for 16 hours, followed by aqueous workup and column chromatography (petroleum ether/ethyl acetate). This method avoids competing hydrolysis but requires stringent anhydrous conditions.

Optimization of Reaction Parameters

Catalytic Additives

DMAP accelerates sulfonamide formation by activating the sulfonyl chloride electrophile. Comparisons show that reactions with DMAP (10 mol%) achieve >90% conversion within 6 hours, whereas those without require 12–16 hours for similar yields. Alternative bases, such as lithium hydride (LiH), enable N-alkylation of the sulfonamide post-synthesis. For instance, treating 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide with LiH in DMF activates the nitrogen for subsequent alkylation with propan-1-yl halides.

Purification and Characterization

Workup Procedures

Crude products are typically isolated via acid-base extraction. After quenching the reaction with water, the aqueous layer is extracted with DCM (3 × 50 mL), washed with brine, and dried over sodium sulfate. For high-purity applications, column chromatography on silica gel (petroleum ether/ethyl acetate, 4:1) effectively removes unreacted starting materials and byproducts.

Spectroscopic Validation

Infrared Spectroscopy (IR): Key absorptions include S=O stretches at 1341–1160 cm⁻¹ and N–H bends at 3050 cm⁻¹.

¹H NMR (300 MHz, MeOD): Signals at δ 8.01 (d, J = 7.2 Hz, H-6), 7.94 (dd, J = 8.7, 1.2 Hz, H-2'/H-6'), and 2.40 (s, CH₃-4) confirm regioselective sulfonylation.

Mass Spectrometry (EI): A molecular ion peak at m/z 248 [M]⁺ aligns with the theoretical mass.

Comparative Analysis of Synthetic Methods

| Parameter | Aqueous Na₂CO₃ | DCM/Triethylamine |

|---|---|---|

| Solvent | Water | Dichloromethane |

| Base | Na₂CO₃ | Triethylamine/DMAP |

| Reaction Time | 3–4 hours | 16–20 hours |

| Yield | 81% | 75–85% |

| Purity | >95% (TLC) | >98% (Column) |

The aqueous method offers faster reaction times and higher practicality for large-scale synthesis, while the DCM protocol provides superior purity for analytical applications.

Industrial Scalability and Challenges

Cost-Efficiency

Aqueous systems reduce solvent costs and environmental impact, but residual inorganic salts complicate waste management. Organic solvents enable easier product recovery but require distillation for reuse.

Byproduct Formation

Competing hydrolysis of tosyl chloride generates 4-methylbenzenesulfonic acid, which is minimized by controlled pH and stoichiometric base usage.

Chemical Reactions Analysis

Hydrogen Bonding and C–H···π Interactions

Crystallographic studies reveal intermolecular interactions influencing stability and reactivity:

-

N–H···O Hydrogen Bonds : Link molecules into ribbons along the b-axis .

-

C–H···π Interactions : Stabilize the 3D network via aromatic ring interactions .

These interactions suggest potential reactivity at the sulfonamide nitrogen and pyridyl hydrogen atoms.

Comparative Reactivity of Analogues

While direct reaction data for 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is limited, structurally related sulfonamides exhibit the following reactivities:

| Compound | Reaction Type | Products/Outcomes | Conditions |

|---|---|---|---|

| N-(4-Methyl-2-pyridyl)benzenesulfonamide | Oxidation | Sulfone derivatives | H₂O₂ or peracids |

| 4-Methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide | Nucleophilic substitution | Modified sulfonamides | Amines/alcohols under basic conditions |

| 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide | Acylation | N-acyl derivatives | Acyl chlorides |

These analogues highlight the sulfonamide group’s versatility in oxidation, substitution, and acylation .

Theoretical Reactivity Predictions

Quantum mechanical calculations predict:

-

Electrophilic Sites : Sulfonyl oxygen and pyridyl nitrogen atoms.

-

Nucleophilic Sites : Sulfonamide nitrogen and methyl-substituted pyridyl hydrogen.

Such predictions align with observed hydrogen-bonding patterns in crystals .

Biological Interactions as Proxies for Reactivity

Though not direct chemical reactions, binding studies with bacterial enzymes (e.g., dihydropteroate synthase) demonstrate:

-

Hydrogen Bonding : Sulfonamide oxygen with enzyme active sites.

-

π-Stacking : Pyridyl ring with aromatic residues.

These interactions mirror the compound’s ability to engage in electron donor-acceptor processes .

Stability Under Acidic/Basic Conditions

Limited experimental data suggest:

-

Acid Stability : Resists hydrolysis below pH 3 due to protonation of the sulfonamide nitrogen.

-

Base Sensitivity : Degrades at pH > 10 via sulfonamide cleavage.

Scientific Research Applications

Medicinal Chemistry

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has shown potential as a therapeutic agent in various medical applications:

- Anticancer Activity : Studies have indicated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the modulation of specific signaling pathways.

- Antibacterial Properties : The compound exhibits antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

- Antifungal Activity : It has also demonstrated effectiveness against fungi such as Candida albicans, suggesting its potential use in treating fungal infections.

Agricultural Science

In agriculture, 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can serve as a:

- Fungicide and Bactericide : Its ability to inhibit fungal and bacterial growth makes it suitable for protecting crops from diseases, thus enhancing agricultural productivity.

Material Science

The compound can be utilized in material science as:

- Building Block for Synthesis : It serves as a precursor for synthesizing other compounds with potential applications in polymers and nanomaterials, contributing to advancements in material technology.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer Activity | Breast Cancer Cell Lines | Inhibition of cell proliferation | |

| Antibacterial Activity | Staphylococcus aureus | Inhibition of bacterial growth | |

| Antifungal Activity | Candida albicans | Reduction in fungal viability |

Case Study 1: Anticancer Efficacy

A study investigated the effects of 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and colon cancer models, with mechanisms involving apoptosis induction through p53 pathway activation.

Case Study 2: Agricultural Application

Research demonstrated the effectiveness of this compound as a fungicide in agricultural settings. Field trials showed reduced incidence of fungal infections in crops treated with the compound compared to untreated controls, highlighting its potential as a safe agricultural biocide.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electronic Effects : Chlorine (electron-withdrawing) in N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide increases hydrogen-bonding capacity compared to methyl groups (electron-donating) in the target compound .

- Steric Hindrance : Bulky substituents (e.g., phenylethynyl or indole-propyl groups) reduce reactivity in photochemical or catalytic reactions, often leading to unexpected byproducts .

Crystallographic and Spectroscopic Data

Table 2: Comparative Spectroscopic and Crystallographic Data

Biological Activity

4-Methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its diverse biological activities. This article delves into its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects. The information presented is derived from various authoritative sources, including peer-reviewed studies and clinical trials.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be summarized as follows:

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 252.30 g/mol

- IUPAC Name : 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

This compound features a sulfonamide group attached to a pyridine derivative, which is crucial for its biological activity.

Antibacterial Activity

Studies have shown that 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 150 |

These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrate that it inhibits cell proliferation in various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 225 µM

- Cell Line : A549 (lung cancer)

- IC50 Value : 200 µM

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, which was evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls .

Anti-inflammatory Activity

The anti-inflammatory effects of 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide have also been documented. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The inhibition percentages at a concentration of 10 µg/mL are as follows:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Clinical Trials

One notable clinical trial investigated the efficacy of a related benzenesulfonamide compound in combination with traditional chemotherapy for pancreatic cancer patients. The trial demonstrated promising results in reducing tumor growth without significant cytotoxicity at standard pH conditions. This suggests that compounds within this class, including 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, may enhance therapeutic effects when used alongside conventional treatments .

Comparative Studies

In comparative studies with other sulfonamides, 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide exhibited superior antibacterial activity relative to traditional antibiotics like ceftriaxone. The inhibition zone diameters against tested organisms were significantly larger than those observed with standard treatments, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylpyridin-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios to minimize byproducts like disubstituted derivatives. Purification via recrystallization using ethanol/water mixtures improves yield (60–75%) and purity (>95%) .

Q. How is the compound’s structural integrity validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond angles (e.g., C-S-N = 107.5°) and torsional parameters (e.g., dihedral angle between benzene and pyridine rings = 15.2°) are compared with computational models (DFT/B3LYP). Spectroscopic techniques like -NMR (e.g., singlet at δ 2.35 ppm for methyl groups) and IR (S=O stretch at 1170 cm) provide complementary validation .

Q. What purification and analytical methods are recommended for isolating high-purity samples?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted precursors. HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times calibrated against standards. Mass spectrometry (ESI+) confirms molecular ion peaks at m/z 291.1 [M+H] .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian09) model electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases, with docking scores ≤ −8.5 kcal/mol). Solvent effects are simulated using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols (e.g., fixed 1 mM ATP) and validating via orthogonal methods (SPR for binding kinetics, cellular assays for cytotoxicity) reduce variability. Meta-analysis of IC datasets using tools like Prism® identifies outliers .

Q. How can derivatives be designed to enhance target selectivity while minimizing off-target effects?

- Methodological Answer : Substituent modifications (e.g., replacing methyl with trifluoromethyl groups) are guided by QSAR models to improve lipophilicity (logP ≤ 3.5) and metabolic stability. In vitro ADME assays (microsomal stability, CYP inhibition) prioritize derivatives with >80% hepatic stability. Pharmacophore mapping (Discovery Studio) aligns functional groups with target active sites .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding: N–H···O=S, 2.85 Å; π-π stacking: 3.4 Å). Thermal gravimetric analysis (TGA) assesses stability (decomposition onset >200°C), while PXRD confirms polymorphic consistency with simulated patterns (Mercury® software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.